1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane
Brand Name: Vulcanchem
CAS No.: 2092052-40-7
VCID: VC2969442
InChI: InChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2
SMILES: C1CC(C1)(CBr)C(F)(F)F
Molecular Formula: C6H8BrF3
Molecular Weight: 217.03 g/mol

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

CAS No.: 2092052-40-7

Cat. No.: VC2969442

Molecular Formula: C6H8BrF3

Molecular Weight: 217.03 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane - 2092052-40-7

Specification

CAS No. 2092052-40-7
Molecular Formula C6H8BrF3
Molecular Weight 217.03 g/mol
IUPAC Name 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane
Standard InChI InChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2
Standard InChI Key KJOOLAUGWOGQBR-UHFFFAOYSA-N
SMILES C1CC(C1)(CBr)C(F)(F)F
Canonical SMILES C1CC(C1)(CBr)C(F)(F)F

Introduction

Structural Information

Molecular Identity

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane contains a four-membered cyclobutane ring with a quaternary carbon bearing both a bromomethyl and trifluoromethyl group. This structural arrangement contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science. The geminal disubstitution pattern at one carbon of the cyclobutane ring creates a distinct reactive center that influences the compound's chemical behavior.

Chemical Identifiers

Accurate identification of this compound is crucial for research purposes. The following table presents key identifiers:

Table 1: Chemical Identifiers of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

IdentifierValue
Molecular FormulaC6H8BrF3
CAS Number2092052-40-7
SMILESC1CC(C1)(CBr)C(F)(F)F
InChIInChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2
InChIKeyKJOOLAUGWOGQBR-UHFFFAOYSA-N
Molecular Weight217.03 g/mol

The compound's systematic IUPAC name indicates its structure with the bromomethyl and trifluoromethyl substituents both positioned at carbon-1 of the cyclobutane ring .

Physical and Chemical Properties

Spectroscopic Data

The unique structural features of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane can be identified through various spectroscopic techniques. Mass spectrometry analysis provides predicted collision cross-section data for various adducts, which is valuable for analytical identification:

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+216.98343153.5
[M+Na]+238.96537150.4
[M+NH4]+234.00997154.9
[M+K]+254.93931150.0
[M-H]-214.96887147.7
[M+Na-2H]-236.95082152.7
[M]+215.97560149.4
[M]-215.97670149.4

These collision cross-section values provide important information for mass spectrometric identification and characterization of the compound .

Chemical Reactivity

The reactivity of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane is largely determined by its two functional groups:

Synthesis Methods

Reaction Yields and Conditions

Based on synthetic methods for similar compounds, typical reaction yields for brominated cyclobutane derivatives range from 72-75% with purities of approximately 98% . The reaction conditions generally involve:

  • Temperature control between 35-38°C

  • Reaction time of 4-6 hours

  • Use of aprotic solvents such as methylene dichloride

  • Volume ratio of solvent to starting material of approximately 5-10:1

  • Molar ratio of starting alcohol to phosphite of approximately 1:1.2-1.5

Applications in Organic Synthesis

Role as a Building Block

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane serves as a valuable building block in organic synthesis due to its bifunctional nature. The compound is particularly useful in the development of pharmaceuticals where its unique structural properties can be leveraged to create molecules with specific activities.

Comparison with Similar Compounds

Cyclopropane Analog

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is a closely related compound that differs only in ring size (three-membered instead of four-membered):

Table 3: Comparison with Cyclopropane Analog

Property1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Molecular FormulaC6H8BrF3C5H6BrF3
Molecular Weight217.03 g/mol203.00 g/mol
Ring StrainHigh (but less than cyclopropane)Very high
Predicted CCS ([M+H]+)153.5 Ų141.7 Ų
InChIKeyKJOOLAUGWOGQBR-UHFFFAOYSA-NIDLJEJIHDBHTEO-UHFFFAOYSA-N

The three-membered cyclopropane ring exhibits greater ring strain than the four-membered cyclobutane ring, potentially leading to different reactivity patterns in certain chemical transformations .

Stereoisomeric Variants

Trans-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane represents a stereoisomer where the bromomethyl and trifluoromethyl groups are positioned on adjacent carbon atoms rather than the same carbon:

Table 4: Comparison with Stereoisomeric Variant

Property1-(Bromomethyl)-1-(trifluoromethyl)cyclobutaneTrans-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
Structural DifferenceBoth groups on same carbonGroups on adjacent carbons
CAS Number2092052-40-72418593-64-1
StereochemistryNot specified(1R,2R) configuration
Spatial ArrangementGeminal disubstitutionVicinal disubstitution

This stereoisomer offers different spatial presentation of the functional groups, which can be crucial for applications where molecular geometry significantly influences interactions with biological targets .

Cyclohexane and Aromatic Analogs

Related compounds with different ring structures include 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane and 1-(Bromomethyl)-4-(trifluoromethyl)benzene, which feature six-membered saturated and aromatic rings, respectively.

The different ring systems confer distinct conformational properties and reactivity patterns:

  • Cyclobutane: Significant ring strain, limited conformational flexibility

  • Cyclohexane: Lower ring strain, greater conformational flexibility

  • Benzene: Planar aromatic system with electronic delocalization

Research Applications

Current Research Focus

Current research involving 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane and related compounds focuses on several areas:

  • Development of novel building blocks for drug discovery

  • Investigation of trifluoromethyl-containing compounds for enhanced pharmacological properties

  • Exploration of cyclobutane derivatives as conformationally restricted scaffolds in medicinal chemistry

  • Synthesis of fluorinated heterocycles with potential biological activities

Synthetic Pathways Using This Compound

As a reactive intermediate, 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane can participate in various transformations:

  • Nucleophilic substitution reactions to introduce diverse functional groups

  • Formation of carbon-carbon bonds through coupling reactions

  • Ring-opening reactions under specific conditions to generate functionalized acyclic products

  • Incorporation into more complex molecular architectures as a trifluoromethyl-containing building block

Future Research Directions

Methodological Improvements

Future research could also focus on improving the synthetic accessibility of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane through:

  • Development of more efficient and scalable synthetic routes

  • Exploration of catalytic methods for introducing the trifluoromethyl group

  • Investigation of green chemistry approaches to reduce environmental impact

  • Implementation of continuous-flow processes for industrial-scale production

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